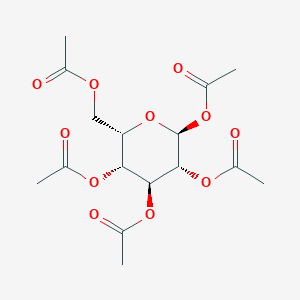

PENTA-O-ACETYL-A-L-IDOPYRANOSE

Description

Significance of Acetylated Sugars as Synthetic Intermediates

In carbohydrate chemistry, the acetylation of hydroxyl groups is a fundamental and widely used strategy for their protection during multi-step syntheses. rsc.orgwiley.com This process involves converting the reactive hydroxyl (-OH) groups on a sugar molecule into acetate (B1210297) esters. These acetyl groups are relatively stable under various reaction conditions but can be removed selectively when needed, typically under basic conditions. wiley.com This temporary masking of functional groups is essential for achieving regioselectivity and stereoselectivity in the synthesis of complex oligosaccharides, natural glycosides, and glycoconjugates. rsc.orgwiley.com

Per-O-acetylated sugars, where all hydroxyl groups are protected by acetylation, are valuable and affordable intermediates. rsc.org The acetylation enhances the lipophilicity and stability of the parent sugar, often making the compound crystalline and easier to handle and purify. synthose.comcymitquimica.com The modification of hydroxyl groups' reactivity through acetylation makes these compounds versatile building blocks in organic synthesis. cymitquimica.com For instance, they are precursors for the synthesis of glycosides and other sugar derivatives, which are instrumental in understanding carbohydrate function in biological systems. cymitquimica.com

The acetyl group itself can also participate in or influence the outcome of glycosylation reactions, the process of forming a glycosidic bond to link sugar units. This participation can affect the stereochemical outcome at the anomeric center, which is critical for the biological function of the final oligosaccharide. nih.gov

Overview of Idopyranose Stereochemistry and Conformational Challenges in Carbohydrate Chemistry

L-Idopyranose, the parent sugar of the title compound, is an epimer of L-glucopyranose. organicchemistrytutor.com What sets idopyranose apart and makes it a fascinating yet challenging subject is its conformational flexibility. acs.org Unlike most other simple sugars like glucose, which overwhelmingly adopt a single stable chair conformation (⁴C₁ for D-glucose), the idopyranose ring exists in solution as an equilibrium mixture of multiple conformers. nih.gov

This conformational heterogeneity arises from its unique stereochemistry, specifically the axial orientation of several substituents in its most stable chair forms. acs.orgcapes.gov.br The primary conformations accessible to the idopyranose ring are the two chair forms, ¹C₄ and ⁴C₁, and a skew-boat conformation, ²S₀. researchgate.netresearchgate.net The energy differences between these conformers are small, meaning they can readily interconvert. researchgate.net This dynamic equilibrium is sensitive to factors such as the pattern of substituents (like acetyl groups), the anomeric configuration (α or β), and solvent conditions. nih.govcapes.gov.br

This conformational plasticity is not merely a chemical curiosity; it has profound biological implications. The idose ring is a key component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate (B86663), where its flexibility is thought to be crucial for their ability to bind to proteins and regulate biological processes. nih.govresearchgate.net Studying the conformational behavior of idopyranose derivatives like Penta-O-acetyl-α-L-idopyranose provides valuable insights into the structure-function relationships of these vital biopolymers. acs.orgnih.gov

Table 1: Conformational Equilibrium of Idopyranose Derivatives

| Derivative | Predominant Conformations | Method of Analysis | Reference |

|---|---|---|---|

| α-L-Idopyranose (in solution) | Equilibrium of ¹C₄, ⁴C₁, and ²S₀ | NMR Spectroscopy | researchgate.netcapes.gov.br |

| β-L-Idopyranose (in solution) | Predominantly ¹C₄ chair | NMR Spectroscopy | capes.gov.br |

| Penta-O-acetyl-α-D-idopyranose | Two-state equilibrium of ⁴C₁ and ⁰S₂ | NMR Line Shape Analysis | nih.gov |

| Methyl (Methyl 2,3,4-Tri-O-Acetyl-β-L-Idopyranosid)Uronate | ¹C₄ conformation in crystal | X-ray Crystallography | capes.gov.br |

Research Trajectories Involving Penta-O-acetyl-α-L-idopyranose

Penta-O-acetyl-α-L-idopyranose serves as a key synthetic intermediate in several important research areas. Its primary utility lies in its role as a precursor for the synthesis of L-iduronic acid (IdoA) and its derivatives. uq.edu.auarkat-usa.orguq.edu.au L-iduronic acid is an essential component of the aforementioned glycosaminoglycans, heparin and dermatan sulfate. uq.edu.au The synthesis of oligosaccharides containing IdoA is critical for studying their biological activities, including the anticoagulant properties of heparin. nih.gov

Due to the commercial unavailability and synthetic difficulty of L-idose and L-iduronic acid, researchers have developed multi-step synthetic routes starting from more common sugars like D-glucose. arkat-usa.orguq.edu.au In these pathways, acetylated intermediates are frequently used. For example, Penta-O-acetyl-α-L-idopyranose can be synthesized from D-glucose and acetic anhydride (B1165640) and subsequently used in glycosylation reactions to build complex oligosaccharides. biosynth.com

Specific research applications include:

Synthesis of Heparin-like Oligosaccharides: The compound is a building block for creating specific heparin sequences to investigate the structural basis of their interaction with proteins like antithrombin III. nih.govacs.org

Development of Pharmacological Chaperones: L-iduronic acid derivatives are being synthesized as potential therapeutic agents for lysosomal storage diseases like Mucopolysaccharidosis type II (Hunter Syndrome). uq.edu.auuq.edu.au

Fluorogenic Substrates: The L-idose moiety, accessible from intermediates like Penta-O-acetyl-α-L-idopyranose, is required for synthesizing fluorogenic substrates used in diagnostic assays for enzymes such as α-L-iduronidase, the deficiency of which causes Mucopolysaccharidosis type I. arkat-usa.org

The compound's well-defined structure and reactivity make it a valuable tool for these advanced synthetic endeavors in medicinal chemistry and chemical biology. biosynth.combioglyco.com

Table 2: Physicochemical Properties of Penta-O-acetyl-α-L-idopyranose

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16299-15-3 | biosynth.comchemsrc.com |

| Molecular Formula | C₁₆H₂₂O₁₁ | synthose.combiosynth.com |

| Molecular Weight | 390.34 g/mol | synthose.combiosynth.com |

| Appearance | Solid | bioglyco.com |

| Melting Point | 94-96 °C | chemsrc.com |

| Solubility | Soluble in water, methanol, ethanol, acetone | biosynth.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,6-anhydro-3-O-benzyl-β-L-idopyranose |

| 4-methylcoumarin-7-yl-α-L-iduronic acid |

| Acetic anhydride |

| D-glucose |

| Dermatan sulfate |

| Heparin |

| L-glucopyranose |

| L-Idose |

| L-Iduronic Acid (IdoA) |

| Methyl (Methyl 2,3,4-Tri-O-Acetyl-β-L-Idopyranosid)Uronate |

| Penta-O-acetyl-α-L-idopyranose |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Penta O Acetyl α L Idopyranose and Its Derivatives

Classic and Optimized Chemical Synthesis Routes of Penta-O-acetyl-α-L-idopyranose

The preparation of Penta-O-acetyl-α-L-idopyranose often involves multi-step sequences starting from more abundant and stable monosaccharides like D-glucose. These classic routes have been refined over time to improve yields and stereoselectivity.

Derivation from D-Glucose and Related Monosaccharides

D-glucose, an inexpensive and readily available starting material, is a common precursor for the synthesis of L-idose derivatives. biosynth.comresearchgate.net The synthetic challenge lies in the epimerization at multiple chiral centers to achieve the L-ido configuration.

A well-established pathway to L-idose derivatives commences with diacetone-α-D-glucose. This intermediate allows for selective manipulation of hydroxyl groups. The key transformation involves oxidation at C-6, followed by reduction and epimerization. A crucial intermediate in this pathway is 1,2:3,5-di-O-isopropylidene-β-L-idofuranose. researchgate.net This idofuranose derivative can then be converted to the desired pyranose form.

An alternative route involves the preparation of 1,2:5,6-di-O-isopropylidene-β-L-idofuranose. synthose.com Subsequent chemical modifications, including deprotection and acetylation, can lead to the formation of Penta-O-acetyl-α-L-idopyranose. The use of isopropylidene protecting groups is advantageous as they can be removed under acidic conditions, which can be followed by peracetylation. synthose.com

Table 1: Key Intermediates in the Synthesis from D-Glucose Derivatives

| Intermediate Compound | Starting Material | Key Transformation | Reference |

| 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Diacetone-α-D-glucose | Oxidation and reduction sequence | researchgate.net |

| 1,2:5,6-di-O-isopropylidene-β-L-idofuranose | D-glucose derivative | Isopropylidene protection | synthose.com |

The direct conversion of D-glucopyranose pentaacetate to L-idopyranose pentaacetate is a complex transformation requiring epimerization at multiple centers. While not a standard high-yield method, photobromination of penta-O-acetyl-β-D-glucopyranose can lead to 5-bromo derivatives, which upon substitution, can potentially lead to epimerization at C-5, a key step towards the L-ido configuration.

Similarly, β-D-galactose pentaacetate, a readily available acetylated sugar, serves as a starting point for various glycosylation reactions. acs.org Its conversion to more reactive glycosyl donors, such as glycosyl halides, is a common strategy. acs.org While direct conversion to Penta-O-acetyl-α-L-idopyranose is not extensively documented, the manipulation of stereocenters in galactose derivatives through oxidation-reduction sequences or nucleophilic substitution reactions could theoretically provide a pathway to the L-ido isomer.

Advanced Acetylation Strategies for Idopyranose Scaffolds

Once the L-idopyranose core is synthesized, the final step is peracetylation. Modern methods aim for efficiency, high yields, and environmentally benign conditions.

The traditional method for peracetylation of carbohydrates involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine. However, to avoid the use of noxious pyridine, a variety of catalytic methods have been developed. nih.gov

Lewis acids and protic acids have emerged as effective catalysts for peracetylation using acetic anhydride as both the reagent and solvent. mdpi.com Catalysts such as indium(III) triflate (In(OTf)₃), copper(II) perchlorate (B79767), and sulfonic acids like p-toluenesulfonic acid have been shown to efficiently catalyze the peracetylation of a wide range of monosaccharides. nih.govrsc.orgnih.gov These reactions are often high-yielding and proceed under mild conditions. nih.gov For instance, In(OTf)₃ can catalyze peracetylation at 0 °C within an hour. nih.gov

Table 2: Catalysts for Peracetylation of Monosaccharides

| Catalyst | Reaction Conditions | Key Advantages | Reference(s) |

| Indium(III) triflate (In(OTf)₃) | Acetic anhydride, 0 °C | Mild, water tolerant, high yield | nih.gov |

| Copper(II) perchlorate hexahydrate | Acetic anhydride, solvent-free | Efficient, applicable to one-pot synthesis | rsc.org |

| Sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄-SiO₂) | Acetic anhydride, solvent-free | Reusable catalyst, simple work-up | tandfonline.comgoogle.com |

| p-Toluenesulfonic acid | Acetic anhydride | Inexpensive, versatile | nih.gov |

| Lithium perchlorate | Acetic anhydride | Highly efficient, good yields | nycu.edu.tw |

| Diazepinium perchlorate | Acetic anhydride, solvent-free | Neutral, mild, compatible with acid-sensitive groups | rsc.org |

In line with the principles of green chemistry, solvent-free acetylation methods have gained significant attention. These reactions typically use a stoichiometric excess of acetic anhydride, which also acts as the solvent, in the presence of a catalyst. mdpi.com Catalysts like copper(II) perchlorate and sulfuric acid immobilized on silica gel have proven effective for solvent-free per-O-acetylation of various sugars. rsc.orgtandfonline.com Sodium acetate (B1210297) trihydrate has also been reported as a very inexpensive and mild catalyst for solvent-free acetylation. scispace.com

Derivatization and Functionalization of Penta-O-acetyl-α-L-idopyranose

Penta-O-acetyl-α-L-idopyranose serves as a versatile starting material for the synthesis of more complex L-idose-containing molecules. Its acetyl groups can be strategically manipulated to introduce different functionalities and protecting groups, enabling its use in the assembly of oligosaccharides and other glycoconjugates. The conversion of this fully acetylated sugar into reactive glycosyl donors is a fundamental step in many synthetic pathways.

Preparation of Key Glycosyl Donors (e.g., Idopyranosyl Halides, Trichloroacetimidates)

The generation of effective glycosyl donors from L-idose derivatives is essential for the stereoselective formation of glycosidic linkages. The most common donors derived from acetylated precursors are glycosyl halides and trichloroacetimidates.

Idopyranosyl Halides: Glycosyl halides, particularly bromides and chlorides, are classical glycosyl donors. The synthesis of an L-idopyranosyl bromide derivative, specifically methyl (2,3,4-tri-O-acetyl-α-L-idopyranosyl bromide)uronate, has been documented for its use in the synthesis of disaccharide fragments of dermatan sulfate (B86663). nih.gov In a condensation reaction with a galactopyranoside acceptor, this glycosyl bromide provided the desired disaccharide in a 54% yield. nih.gov Another example includes the synthesis of 3-O-acetyl-2,6-diazido-4-O-benzyl-2,6-dideoxy-L-idopyranosyl chloride, a specialized glycosyl halide developed for the synthesis of neomycin B. oregonstate.edu

Idopyranosyl Trichloroacetimidates: Idopyranosyl trichloroacetimidates are often favored over halides due to their higher reactivity and stability. A practical, multigram-scale method has been developed for preparing D-idopyranosyl trichloroacetimidate (B1259523) from 1,2,3,4,6-penta-O-acetyl-α-D-idopyranose, a methodology applicable to the L-isomer. researchgate.netscite.ai The process involves the formation of a hemiacetal intermediate, which is then reacted with trichloroacetonitrile (B146778) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

Research has shown that using a trichloroacetimidate donor can be more efficient than using a glycosyl bromide. For instance, in the synthesis of dermatan sulfate fragments, using methyl (2,3,4-tri-O-acetyl-alpha-L-idopyranosyl trichloroacetimidate)uronate as the donor improved the yield of the glycosylation reaction to 68%, compared to 54% with the analogous bromide. nih.gov However, the stereoselectivity of idopyranosyl trichloroacetimidates can be problematic; in the synthesis of Fondaparinux, an L-idopyranosyl trichloroacetimidate donor resulted in poor α/β selectivity. nih.gov

Table 1: Comparison of L-Idopyranosyl Donors in Glycosylation Reactions

| Donor Type | Acceptor/Reaction | Promoter/Conditions | Yield | Stereoselectivity | Reference |

| Idopyranosyl Bromide | Methyl 2-azido-4,6-O-benzylidene-2-deoxy-β-D-galactopyranoside | Silver triflate, molecular sieve | 54% | Not specified | nih.gov |

| Idopyranosyl Trichloroacetimidate | Methyl 2-azido-4,6-O-benzylidene-2-deoxy-β-D-galactopyranoside | Trimethylsilyl (B98337) triflate | 68% | Not specified | nih.gov |

| Idopyranosyl Trichloroacetimidate | Fondaparinux intermediate | Not specified | Not specified | Poor α/β selectivity | nih.gov |

Synthesis of Protected Idopyranosides (e.g., Benzoyl Protected Allyl and Benzyl (B1604629) Derivatives)

A practical method has been reported for the preparation of benzoyl-protected allyl and benzyl α-D-idopyranosides starting from 1,2,3,4,6-penta-O-acetyl-α-D-idopyranose. researchgate.netscite.aicas.cz This procedure, which can be performed on a multigram scale, involves a de-O-acetylation of the starting material, followed by per-O-benzoylation. The resulting benzoylated sugar can then be converted into a glycosyl donor (e.g., a bromide) and subsequently reacted with allyl alcohol or benzyl alcohol under appropriate conditions to yield the desired protected idopyranosides. These derivatives are valuable building blocks for more complex syntheses, such as that of lupane-type saponins (B1172615). researchgate.netscite.ai

Table 2: Synthetic Pathway for Benzoyl-Protected Idopyranosides

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

| 1 | Penta-O-acetyl-α-L-idopyranose | Base (e.g., NaOMe in MeOH) | L-Idopyranose | rsc.org |

| 2 | L-Idopyranose | Benzoyl chloride, pyridine | Penta-O-benzoyl-α-L-idopyranose | researchgate.net |

| 3 | Penta-O-benzoyl-α-L-idopyranose | HBr in acetic acid | Tetra-O-benzoyl-α-L-idopyranosyl bromide | researchgate.net |

| 4 | Tetra-O-benzoyl-α-L-idopyranosyl bromide | Allyl alcohol or Benzyl alcohol, promoter (e.g., silver salt) | Allyl/Benzyl tetra-O-benzoyl-α-L-idopyranoside | researchgate.netscite.ai |

Chemoenzymatic and Stereoselective Synthesis of Idose Analogs

The synthesis of L-idose and its analogs is challenging due to the stereochemical complexity of the molecule. Chemoenzymatic and highly stereoselective chemical methods offer powerful solutions to access these rare sugars.

Chemoenzymatic Synthesis: Enzymes provide a high degree of stereocontrol in C-C bond formation.

Transketolase: A practical protocol using yeast transketolase has been developed for the synthesis of L-idose. This method involves the enzyme-catalyzed condensation of hydroxypyruvic acid with appropriate 2-hydroxy aldehyde substrates. researchgate.net

Aldolase (B8822740): Engineered D-fructose-6-phosphate aldolase (FSA) has shown promise as a catalyst for direct stereoselective aldol (B89426) reactions. By expanding the substrate scope of this enzyme, researchers can synthesize idose and its derivatives. ub.edu

Stereoselective Chemical Synthesis: Modern organic synthesis provides several routes to L-idose with high stereocontrol.

Radical Reduction: One of the shortest synthetic routes to an L-idose derivative involves the stereoselective free radical reduction of a 5-C-bromo-D-glucuronic acid derivative using tributyltin hydride (Bu3SnH). uq.edu.au This approach achieves C-5 epimerization, converting a D-gluco configuration to an L-ido configuration with a reported yield of 45% over three steps from a commercially available starting material. uq.edu.au

Hydroboration-Oxidation: A diastereoselective hydroboration-oxidation of an exocyclic enol ether derived from a D-glucose precursor can be used to generate the C-5 hydroxyl group with the L-ido configuration. This method allows for the creation of orthogonally protected L-idose derivatives suitable for heparin and heparan sulfate syntheses. taylorfrancis.com

De Novo Synthesis: An efficient and general de novo synthesis of L-hexoses, including L-idose, has been developed starting from simple, non-carbohydrate chiral precursors like methyl α,β-isopropylidene-l-glycerate. acs.org An acid-catalyzed domino reaction constructs the sugar scaffold, leading to key enopyranoside intermediates that can be further functionalized to the desired L-idose product. acs.org

Table 3: Summary of Advanced Synthetic Approaches to L-Idose Analogs

| Method | Key Transformation | Enzyme/Reagent | Key Features | Reference |

| Chemoenzymatic (Transketolase) | Condensation | Yeast Transketolase, Hydroxypyruvic acid | High stereocontrol in C-C bond formation. | researchgate.net |

| Chemoenzymatic (Aldolase) | Aldol Reaction | Engineered D-fructose-6-phosphate aldolase | Synthesis of idose and derivatives from simple aldehydes. | ub.edu |

| Stereoselective (Radical Reduction) | C-5 Epimerization | Bu3SnH | Short route (45% yield, 3 steps) from a D-glucuronic acid derivative. | uq.edu.au |

| Stereoselective (Hydroboration) | C-5 Hydroxylation | Borane complexes | Creates orthogonally protected L-idose derivatives. | taylorfrancis.com |

| Stereoselective (De Novo) | Domino Reaction | Acid catalyst | Builds the L-hexose scaffold from non-carbohydrate starting materials. | acs.org |

Conformational Analysis and Dynamic Properties of Idopyranose Rings

Fundamental Conformational Properties of Idopyranoses within Carbohydrate Structures

The unusual conformational landscape of the idopyranose ring is a key feature that distinguishes it from more common monosaccharides like glucose. nih.gov This inherent flexibility is believed to be directly related to the binding specificity and biological activity of idose-containing structures, such as the glycosaminoglycan heparin. nih.gov

The conformational space of the idopyranose ring is generally understood to be dominated by three principal forms: two chair conformations, the ¹C₄ and ⁴C₁, and a skew-boat conformation, typically the ²S₀. researchgate.netresearchgate.net For the L-enantiomer, Penta-O-acetyl-α-L-idopyranose, the primary conformations in equilibrium are the ¹C₄ (chair) and the ⁰S₂ (skew-boat). The mirror image for the D-enantiomer involves the ⁴C₁ and ⁰S₂ conformers. nih.govcazypedia.org

In the ¹C₄ conformation of the L-idopyranose ring, the bulky C6 group (CH₂OAc) is in an axial position, which introduces significant syn-1,3-diaxial interactions, destabilizing this conformer relative to the skew-boat form. Research indicates that while the idopyranosyl chair conformations maintain a consistent ring pucker regardless of substituent patterns, the skew-boat conformation is more adaptable and changes its shape in response to different substituents. researchgate.net The energy difference between these conformers is often only a few kJ/mol, allowing for their coexistence in solution. researchgate.netresearchgate.net

The idopyranose ring is in a state of rapid exchange between its major conformations. nih.gov For the closely related compound, 1,2,3,4,6-penta-O-acetyl-α-D-idopyranose, the dynamic process has been characterized as a two-state equilibrium between the ⁴C₁ chair and the ⁰S₂ skew-boat conformers. nih.gov This interconversion involves specific energetic barriers and exchange rates.

The transition from the chair to the skew-boat form and the reverse process have distinct activation parameters. nih.gov At room temperature, the exchange rates for the D-isomer have been calculated to be 22 MHz for the ⁴C₁ → ⁰S₂ transition and 128 MHz for the ⁰S₂ → ⁴C₁ transition, highlighting a rapid dynamic equilibrium. nih.gov

Table 1: Thermodynamic Parameters for Conformational Interconversion of Penta-O-acetyl-α-D-idopyranose

| Interconversion Pathway | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| ⁴C₁ → ⁰S₂ | 40 | 31 |

| ⁰S₂ → ⁴C₁ | 31 | 13 |

Data sourced from studies on the D-enantiomer, which serves as a mirror image model for the L-enantiomer's conformational dynamics. nih.gov

Spectroscopic Investigations of Idopyranose Conformation

The complex conformational behavior of Penta-O-acetyl-α-L-idopyranose in solution is primarily elucidated through advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. nih.gov

NMR spectroscopy provides detailed, atom-level information about the structure and dynamics of molecules in solution. nih.gov For conformationally flexible systems like acetylated idopyranose, NMR allows for the characterization of the different conformers present and the kinetics of their interconversion. nih.gov

The populations of the different conformers in the equilibrium can be quantified by analyzing vicinal proton-proton coupling constants (³JHH). nd.edu These coupling constants are related to the dihedral angle between adjacent protons through the Karplus equation. researchgate.net Since the ¹C₄, ⁴C₁, and ²S₀ conformations have distinct sets of dihedral angles, the observed time-averaged coupling constants represent a weighted average of the values for each individual conformer. By comparing experimental ³JHH values with those calculated for pure conformers, the relative populations of each state in the equilibrium can be determined with high accuracy. researchgate.netnd.edu

Nuclear Overhauser Effect (NOE) measurements provide information about through-space distances between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei. This sensitivity to distance allows for the differentiation between conformers by comparing key interproton distances, such as those between axial protons on the same face of the ring, which are close in chair forms but further apart in boat or skew forms.

Table 2: Representative Experimental ³J(H,H) Coupling Constants (Hz) for Methyl Idopyranosides

| Coupling | Methyl α-L-idopyranoside | Methyl β-L-idopyranoside |

|---|---|---|

| ³J1,2 | ~2-4 Hz | ~2 Hz |

| ³J2,3 | ~4-5 Hz | ~4 Hz |

| ³J3,4 | ~4-5 Hz | ~4 Hz |

| ³J4,5 | ~2-4 Hz | ~2 Hz |

Illustrative data showing typical coupling constants used in conformational analysis of idopyranosides. Absolute values differ for the acetylated compound but demonstrate the principle of using J-couplings to infer conformation. nd.edu

To probe the dynamics of the interconversion between the chair and skew-boat conformations, NMR relaxation measurements are employed. nih.gov Techniques such as the analysis of temperature-dependent NMR line shapes can provide information on the rates of exchange. nih.gov When the exchange rate is on the order of the frequency difference between signals in the different conformers, the lines in the spectrum broaden, coalesce, and then sharpen again as the temperature changes. Analyzing this line shape allows for the calculation of the kinetic and thermodynamic parameters of the exchange process. nih.gov

Furthermore, measurements of spin-lattice relaxation times (T₁), spin-spin relaxation times (T₂), and rotating-frame spin-lattice relaxation times (T₁ρ) provide insights into molecular motions on different timescales. nih.gov By measuring these relaxation parameters at multiple magnetic field strengths, one can perform a spectral density mapping analysis. This advanced technique characterizes the internal motions of the molecule, such as the rate and amplitude of the pyranose ring puckering, providing a comprehensive picture of the dynamic conformational equilibrium of Penta-O-acetyl-α-L-idopyranose. nih.gov

X-ray Crystallography for Solid-State Conformational Elucidation

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. While a crystal structure for Penta-O-acetyl-a-L-idopyranose itself is not widely reported in the reviewed literature, analysis of closely related derivatives offers significant insight.

A key study involves the X-ray analysis of methyl 1,2,3,4-tetra-O-acetyl-α-L-idopyranuronate. rsc.org In the solid state, this molecule adopts a normal ¹C₄(L) chair conformation, which is slightly distorted towards a ⁵Hₒ half-chair. rsc.org The analysis revealed two independent molecules in the asymmetric unit, which, while having nearly identical ring conformations, showed distinct orientations of the exocyclic anomeric methoxycarbonyl group. This difference was linked to variations in the anomeric C-O bond lengths, highlighting how even subtle changes in substituent orientation can influence molecular geometry. rsc.org Such studies underscore the utility of X-ray diffraction in capturing a precise snapshot of the preferred solid-state conformation, which serves as a crucial reference point for computational and solution-state studies.

Theoretical and Computational Studies of Idopyranose Conformational Space

To complement experimental data and explore the dynamic nature of the idopyranose ring, researchers employ a range of theoretical and computational methods. These techniques allow for the detailed exploration of the molecule's conformational energy landscape, which is often inaccessible through experimental means alone. nih.gov

Quantum Chemical Calculations (DFT, Ab Initio Molecular Dynamics)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecular conformations. nih.govrsc.org These methods have been applied to idopyranose and its derivatives to determine the relative energies of different conformers and the transition states that connect them. tandfonline.com For instance, ab initio calculations at the HF/6-311G** and HF/6-31+G* levels have been used to examine the low-energy structures of α- and β-D-idopyranose, confirming that the ¹C₄ conformer is the lowest in energy for the α-anomer. tandfonline.com

The interconversion between the chair and boat forms of the idopyranose ring does not occur directly but proceeds through higher-energy transition states. Computational studies have mapped these pathways, revealing that the conformational space accessible to the idopyranose ring includes not only the canonical ¹C₄ and ⁴C₁ chairs but also a ²S₀ skew-boat conformation. researchgate.net The transition between these states involves intermediate puckers such as the ¹S₃, ⁰S₂, and various boat (B) forms. nd.edu The energy barriers for these inversions are relatively low, which accounts for the ring's significant flexibility. researchgate.net For methyl α-L-idopyranoside, the calculated rate of ¹C₄ ↔ ⁴C₁ exchange is approximately 20 µs⁻¹, demonstrating rapid interconversion. nd.edu

Table 1: Relative Energies of D-Idopyranose Conformers from Different Computational Methods

| Conformer | MM3* Energy (kJ/mol) | MMFF Energy (kJ/mol) | GMMX Energy (kJ/mol) | Ab Initio (HF/6-31+G*) Energy (kJ/mol) |

|---|---|---|---|---|

| α-D-Idopyranose | ||||

| ⁴C₁ | 0.0 | 2.5 | 0.0 | 1.7 |

| ¹C₄ | 3.8 | 0.0 | 4.6 | 0.0 |

| ⁰S₂ | 10.0 | 5.0 | 11.3 | 7.9 |

| β-D-Idopyranose | ||||

| ⁴C₁ | 0.0 | 2.5 | 0.0 | 0.0 |

| ¹C₄ | 6.3 | 0.0 | 7.1 | 5.0 |

| ⁰S₂ | 11.3 | 4.2 | 12.1 | 10.0 |

This table is generated based on data reported for D-idopyranose, providing insight into the conformational preferences applicable to its L-enantiomer. Data adapted from Tobiason et al. tandfonline.com

The conformation of the six-membered ring is defined by its six endocyclic torsional angles. Quantum chemical calculations allow for a detailed analysis of these angles for each stable conformer. The Truncated Fourier Puckering (TFP) formalism shows that these torsions are not independent but are tightly coupled. researchgate.net The orientation of the bulky acetyl groups, and particularly the C5 acetoxymethyl group, significantly influences the ring's conformational equilibrium. The rotation of this exocyclic group (rotamers) can stabilize or destabilize certain ring puckers through steric and electronic interactions with the ring and its other substituents. Studies on related idopyranosides have shown that the nature of the C6 substituent affects the kinetics of ring puckering. nd.edu

Molecular Mechanics and Molecular Dynamics Simulations of Iduronate Residues

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for studying the conformational dynamics of flexible molecules like idopyranose and its biologically relevant form, iduronate, over time. wiley.com MD simulations have repeatedly confirmed that the iduronate ring exists in a conformational equilibrium between the ¹C₄ chair and the ²S₀ skew-boat forms, with the ⁴C₁ chair also being a possible, though often less populated, conformer. mdpi.comoup.com

Simulations performed with explicit water molecules have highlighted the crucial role of the solvent in modulating this equilibrium. wiley.com For instance, simulations of a methyl iduronate glycoside showed extensive interconversion between boat and twist-boat forms when solvated, a dynamic behavior that was different in vacuum simulations. wiley.com These simulations can be extended to predict experimental observables, such as NMR coupling constants, which can then be used to validate the computational model and determine the relative populations of each conformer in solution. wiley.comoup.com

Contributions of Electrostatic Interactions and Internal Energy to Conformational Stability

The conformational preference of the idopyranose ring is dictated by a complex interplay of various energetic contributions. The total internal energy of a conformer is a sum of bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

Electrostatic interactions, including dipole-dipole interactions between the acetyl groups and the formation of intramolecular hydrogen bonds in non-acetylated analogues, are critical. In D-idosides, for example, destabilizing 1,3-syn-diaxial repulsive interactions can raise the energy of certain chair forms. uqac.ca Furthermore, MD simulations have revealed the importance of solute-solvent interactions. In certain anomers, water molecules can occupy specific cavities near the pyranose ring, forming favorable hydrogen bonds that restrict the ring's flexibility and shift the conformational equilibrium. nd.edu The balance between these internal and external electrostatic forces, combined with inherent torsional strain, ultimately determines the conformational landscape of this compound.

Reactivity and Mechanistic Studies Involving Penta O Acetyl α L Idopyranose

Glycosylation Reactions Utilizing Penta-O-acetyl-α-L-idopyranose as a Donor

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. ethernet.edu.et When Penta-O-acetyl-α-L-idopyranose is used as a glycosyl donor, the acetyl protecting groups, particularly the one at the C-2 position, play a crucial role in influencing the stereochemical outcome of the reaction. researchgate.netbeilstein-journals.org

Mechanisms of Glycoside Formation and Anomeric Control

The formation of a glycosidic linkage from a glycosyl donor like Penta-O-acetyl-α-L-idopyranose generally proceeds through the activation of the anomeric center, leading to the departure of the anomeric acetyl group and the formation of a reactive intermediate. youtube.com The stereochemistry of the resulting glycoside is determined by the pathway of nucleophilic attack by the glycosyl acceptor.

Stereoselectivity in glycosylation refers to the preferential formation of one stereoisomer over another. numberanalytics.comnumberanalytics.com In the context of idopyranosidation, achieving high stereoselectivity can be challenging due to the inherent conformational flexibility of the idopyranose ring. The stereochemical outcome is a result of a delicate balance between kinetic and thermodynamic control. numberanalytics.com The formation of either an α- or β-glycoside is influenced by factors such as the stability of the transition states leading to each product. nih.gov

The concept of "matched" and "mismatched" pairs of reactants, as described in glycosylation chemistry, is also relevant. acs.orgescholarship.orgnih.gov A "matched" pair, where the stereochemical properties of the donor and acceptor are complementary, can lead to high selectivity, whereas a "mismatched" pair can result in poor stereoselectivity. acs.org For instance, in some cases, an L-donor like Penta-O-acetyl-α-L-idopyranose may show better stereochemical matching with a particular acceptor compared to its D-enantiomer, leading to higher yields of the desired 1,2-trans product. acs.org

A key factor governing the stereoselectivity of glycosylation reactions with donors having a participating group at the C-2 position is neighboring group participation (NGP). researchgate.netbeilstein-journals.org In the case of Penta-O-acetyl-α-L-idopyranose, the acetyl group at the C-2 position can participate in the reaction mechanism.

Upon activation of the anomeric center, the C-2 acetyl group can attack the anomeric carbon from the backside, forming a cyclic acyloxonium ion intermediate. beilstein-journals.org This intermediate effectively shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as anchimeric assistance, typically leads to the formation of a 1,2-trans glycosidic bond. beilstein-journals.orgacs.org For L-idopyranose, which has a 1C4 conformation, this would result in the formation of a β-glycoside.

It is important to note that NGP is not always perfectly efficient. The formation of the desired 1,2-trans product can compete with an SN2-like process that would lead to the 1,2-cis product. acs.org The balance between these two pathways can be influenced by various factors, including reaction concentration. acs.org

Influence of Catalysts and Reaction Conditions on Stereochemical Outcomes

The choice of catalyst, or promoter, and the reaction conditions (e.g., temperature, solvent, and concentration) are critical in controlling the stereoselectivity of glycosylation reactions. numberanalytics.comacs.org Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate glycosyl donors. acs.orgrsc.org

The concentration of the reactants can have a significant impact on the stereochemical outcome, especially in cases of imperfect selectivity. acs.org Studies have shown that in some neighboring group-directed glycosylations, lower concentrations can favor the formation of the desired 1,2-trans product. acs.org This is because at lower concentrations, the unimolecular formation of the dioxalenium ion intermediate (from NGP) can be favored over the bimolecular SN2-like pathway. acs.org

Temperature also plays a crucial role. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the NGP-mediated route. numberanalytics.comacs.org The solvent can influence the stability of the reactive intermediates and the transition states, thereby affecting the stereochemical outcome. numberanalytics.com

| Donor | Acceptor | Promoter/Catalyst | Conditions | Product Ratio (α:β) | Yield (%) | Reference |

| Peracetylated L-fucopyranosyl donor | Acceptor 18 | NIS/TMSOTf | -25 °C | Essentially perfect 1,2-trans | High | acs.org |

| Peracetylated D-fucopyranosyl donor | Acceptor 18 | NIS/TMSOTf | -25 °C, low concentration | 1:6.4 (1,2-cis:1,2-trans) | High | acs.org |

| 2,3,4,6-tetra-O-benzoyl-α,β-d-idopyranosyl trichloroacetimidate (B1259523) | Lupeol | TMSOTf | Not specified | Not specified | 97 | rsc.org |

Mitsunobu-Type Glycosylations and Related Transformations

The Mitsunobu reaction provides an alternative pathway for glycoside synthesis, often proceeding with inversion of configuration at the anomeric center (an SN2-type mechanism). chemrxiv.org In a Mitsunobu-type glycosylation, an anomeric hydroxyl group can be activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Research has demonstrated the use of Mitsunobu-type glycosylation for coupling L-ido donors with acceptors. researchgate.net For instance, a derivative of L-idopyranose has been successfully coupled with 4-methylcoumarin (B1582148) acceptors using this method. researchgate.net The stereochemical outcome of such reactions is highly dependent on the solvent and other reaction conditions. An SN2 mechanism is proposed to be dominant in less polar solvents like dioxane, leading to high stereoselectivity, while an SN1-like mechanism may prevail in more polar solvents like DMF, resulting in lower selectivity. chemrxiv.org

| Glycosyl Donor | Glycosyl Acceptor | Reagents | Solvent | Stereoselectivity | Reference |

| Unprotected α-D-glucose | Benzoic acid | PPh3, DEAD | Dioxane | Highly β-selective (SN2) | chemrxiv.org |

| Unprotected α-D-glucose | Benzoic acid | PPh3, DEAD | DMF | Non-stereoselective (SN1) | chemrxiv.org |

| L-ido donor | 4-methylcoumarin acceptors | Not specified | Not specified | Successful coupling | researchgate.net |

Other Key Chemical Transformations

Besides its primary use in glycosylation, Penta-O-acetyl-α-L-idopyranose and its derivatives can undergo other chemical transformations. For example, the acetyl groups can be removed (deacetylation) to reveal the free hydroxyl groups, which can then be subjected to further functionalization. rsc.org The pyranose ring itself can be modified, for instance, through oxidation to form uronic acids. researchgate.net These transformations expand the utility of Penta-O-acetyl-α-L-idopyranose as a starting material for the synthesis of more complex and functionally diverse carbohydrate-based molecules.

Lewis Acid-Catalyzed Reactions

Lewis acids are indispensable tools in organic synthesis for activating substrates toward various transformations. rsc.org In carbohydrate chemistry, they are frequently employed to catalyze glycosylations, rearrangements, and selective deprotection reactions. The interaction of a Lewis acid with an oxygen atom of an acetyl group on Penta-O-acetyl-α-L-idopyranose can lead to the formation of reactive intermediates, such as acetoxonium ions, which drive subsequent chemical events. uni-hamburg.de

The selective removal of one or more acetyl protecting groups from a fully acetylated sugar is a significant challenge in carbohydrate synthesis. While specific studies on the regioselective deacetylation of Penta-O-acetyl-α-L-idopyranose are not extensively detailed, general principles of Lewis acid-catalyzed deacetylation on per-O-acetylated pyranosides can be applied. The reactivity of different acetyl groups can be influenced by steric and electronic factors within the molecule.

Research on other per-O-acetylated sugars, such as aryl glycosides, has shown that acidic deacetylation can lead to preferential removal of acetyl groups at specific positions. researchgate.net The choice of Lewis acid and reaction conditions is critical in controlling this regioselectivity. For instance, a mild Lewis acid might selectively coordinate to the most accessible or electronically favorable acetyl group, often the primary C-6 acetate (B1210297), initiating its removal. Stronger Lewis acids or harsher conditions can lead to the formation of bicyclic acetoxonium ions, which can result in rearrangements or less selective deprotection. uni-hamburg.de The development of protocols for selective deacetylation is crucial for the efficient synthesis of complex glycans and glycoconjugates. researchgate.net

Table 1: Factors Influencing Regioselectivity in Deacetylation

| Factor | Influence on Regioselectivity | Relevant Compounds & Conditions |

|---|---|---|

| Lewis Acid Strength | Stronger acids (e.g., TMSOTf) can promote rearrangements via oxocarbenium ions, while milder acids (e.g., BF₃·Et₂O) may favor Sₙ2-type pathways, influencing which acetyl group is involved or removed. | Galactosyl donors, Glucosyl donors |

| Solvent Polarity | The polarity of the solvent can affect the stability of charged intermediates, thereby influencing the reaction pathway and selectivity. Increasing solvent polarity can increase the activation barriers for stepwise deacetylation. | Arylglycoside per-acetates |

| Steric Hindrance | Acetyl groups in less sterically hindered positions (e.g., primary C-6 vs. axial C-2/C-4) are generally more susceptible to initial attack or coordination by the Lewis acid. | Per-O-acetylated pyranosides |

| Neighboring Groups | The participation of adjacent functional groups can direct the reaction to a specific site, although this is less common for simple deacetylation compared to glycosylation. | 2-O-acetylated glycosyl donors |

A fascinating transformation observed in idopyranose derivatives is Lewis acid-catalyzed epimerization with a simultaneous ring inversion. Studies on benzylidene-protected β-D-idopyranosides have demonstrated that treatment with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can trigger a C7 epimerization along with a conformational flip from ⁴C₁ to ¹C₄. researchgate.netuqac.ca This specific terminology, "C7 epimerization," refers to the inversion of the stereocenter on a benzylidene acetal (B89532) substituent, which in turn drives the inversion of the entire pyranose ring. uqac.ca

Idose is known for its high conformational flexibility, meaning the energy barrier between the ⁴C₁ and ¹C₄ chair conformations is lower than in other common hexoses like glucose. researchgate.netuqac.ca In the context of Penta-O-acetyl-α-L-idopyranose, while it lacks the specific benzylidene group from the reported studies, the underlying principle of Lewis acid-induced conformational changes remains relevant. The coordination of a Lewis acid to the ring oxygen or an acetyl oxygen atom can destabilize the ground state conformation, potentially facilitating an inversion to an alternative chair or a skew-boat conformation, which could be a key intermediate in certain glycosylation reactions. researchgate.net

Radical-Mediated Reactions (e.g., Photo-bromination and Configurational Inversion)

Radical reactions offer powerful methods for C-H functionalization in carbohydrate chemistry under neutral conditions. Photobromination, typically using N-bromosuccinimide (NBS) and light, is a well-established method for introducing a bromine atom at a specific carbon center.

In the case of per-O-acetylated pyranoses, this reaction often shows remarkable selectivity for the C-5 position. The initial step involves the abstraction of the H-5 proton by a bromine radical, forming a tertiary radical at C-5. This radical intermediate is then trapped by bromine. This process is significant because it allows for subsequent configurational inversion at C-5. For example, a radical reduction of the resulting 5-bromo derivative, often using a reagent like tributyltin hydride, can lead to a mixture of C-5 epimers. acs.org This strategy has been famously used to convert derivatives from the D-gluco series into the L-ido series, highlighting a profound configurational inversion. acs.org

While direct photobromination studies on Penta-O-acetyl-α-L-idopyranose are less common, the principles derived from its D-gluco epimer are directly applicable. The reaction proceeds via a discrete radical at the C-5 position, and the stereochemical outcome of subsequent reactions depends on the approach of the incoming reagent to the planar or rapidly inverting radical intermediate.

Table 2: Research Findings in Radical-Mediated Reactions of Acetylated Sugars

| Reaction Type | Substrate Example | Reagents | Key Finding |

|---|---|---|---|

| Photobromination | Penta-O-acetyl-β-D-glucopyranose | NBS, CCl₄, light | Specific replacement of H-5 to yield a 5-bromo derivative. |

| Configurational Inversion | 5-Bromo-glucuronic acid derivative | Tributyltin hydride | Radical reduction leads to epimerization at C-5, yielding the L-iduronic acid derivative. |

| Radical C-Glycosylation | Conformationally restricted xylose derivative | Various radical precursors | Stereoselectivity is significantly increased by conformational restriction, indicating radical intermediates adopt conformations similar to their substrates. academie-sciences.fr |

Reactivity in Click Chemistry and Other Bioorthogonal Reactions

Bioorthogonal chemistry refers to a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govru.nl The most prominent example is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Penta-O-acetyl-α-L-idopyranose is a suitable starting material for derivatization for use in bioorthogonal applications. The per-O-acetylated nature of the sugar enhances its hydrophobicity, which facilitates its uptake by cells. nih.gov Once inside the cell, non-specific esterases can remove the acetyl groups, releasing the modified sugar to participate in metabolic pathways. nih.gov

To be used in click chemistry, the idose scaffold must first be functionalized with either an azide (B81097) or an alkyne group. This is typically achieved through standard synthetic transformations, for example, by converting one of the hydroxyl groups (prior to acetylation) into an azide. The resulting azido-sugar, after acetylation, can be introduced to cells or organisms. It can then be visualized or isolated by reacting with a probe molecule containing a terminal alkyne via the CuAAC reaction. nih.gov While specific examples detailing the use of Penta-O-acetyl-α-L-idopyranose in bioorthogonal reactions are not prominent in the literature, the strategies developed for other per-O-acetylated monosaccharides like N-azidoacetylmannosamine (Ac₄ManNAz) and N-azidoacetylgalactosamine (Ac₄GalNAz) serve as a clear blueprint for its potential applications. nih.gov

Applications of Penta O Acetyl α L Idopyranose in Complex Carbohydrate Synthesis

Precursor in Oligosaccharide Assembly

The strategic use of penta-O-acetyl-α-L-idopyranose as a starting material facilitates the construction of intricate oligosaccharide chains, particularly those found in glycosaminoglycans (GAGs). GAGs are linear polysaccharides involved in a myriad of biological processes, and their synthesis is a significant challenge in carbohydrate chemistry. researchgate.net

Synthesis of Heparin and Heparan Sulfate (B86663) Oligosaccharide Fragments

Heparin and heparan sulfate are GAGs that play vital roles in regulating blood coagulation, cell growth, and inflammation. oup.comdiva-portal.org A critical structural feature of these molecules is the presence of α-L-iduronic acid (IdoA) residues. researchgate.net The synthesis of heparin and heparan sulfate oligosaccharides often involves the use of L-idose derivatives, which can be prepared from more common sugars like D-glucose. researchgate.netdiva-portal.org An efficient synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose has been described, providing a key intermediate for accessing these complex structures. researchgate.net

The unique conformational flexibility of the idopyranosyl ring is believed to be directly related to the biological activity and binding specificity of heparin. nih.gov Synthetic strategies have been developed to construct heparin-related trisaccharides with a central α-L-idopyranose unit, highlighting the importance of L-idose precursors in this field. acs.orgdeepdyve.com The synthesis of fondaparinux, a synthetic pentasaccharide drug that mimics the antithrombin-binding site of heparin, further underscores the demand for efficient routes to L-idose and its derivatives. researchgate.net

Construction of Glycosaminoglycan-Related Disaccharides and Trisaccharides

Beyond heparin, penta-O-acetyl-α-L-idopyranose and its derivatives are instrumental in the synthesis of various other GAG-related disaccharides and trisaccharides. acs.orgdeepdyve.com These smaller fragments are valuable tools for studying the structure-activity relationships of GAGs and for developing new therapeutic agents. For instance, a concise route to the key disaccharide repeating unit of heparan sulfate, IdoA-GlcN, has been developed using an L-iduronate donor derived from diacetone α-D-glucose. researchgate.net The assembly of these building blocks often relies on stereoselective glycosylation reactions, where the protecting groups on the idose precursor play a crucial role in directing the outcome of the coupling. researchgate.net

Synthesis of Biologically Active Glycoconjugates and Derivatives

The utility of penta-O-acetyl-α-L-idopyranose extends to the synthesis of a diverse range of biologically active glycoconjugates. These molecules, where a carbohydrate is linked to another chemical moiety, are essential for probing and modulating biological systems.

Preparation of Fluorogenic and Enzymatic Substrates (e.g., α-L-iduronidase substrates)

A significant application of penta-O-acetyl-α-L-idopyranose lies in the synthesis of substrates for the enzyme α-L-iduronidase. google.comresearchgate.net Deficiency of this enzyme leads to Mucopolysaccharidosis type I (MPS-I), a lysosomal storage disorder. google.com Fluorogenic substrates, such as 4-methylumbelliferyl-α-L-iduronide, are used in diagnostic assays to measure α-L-iduronidase activity. google.com The synthesis of these substrates can start from L-glucose, which is converted to 1,2,3,4,6-penta-O-acetyl-alpha-L-idopyranose. google.com This intermediate is then condensed with a derivative of umbelliferone (B1683723) to produce the final substrate. google.com

| Starting Material | Key Intermediate | Final Product | Application |

| L-Glucose | 1,2,3,4,6-Penta-O-acetyl-α-L-idopyranose | 4-Methylumbelliferyl α-L-iduronide | Diagnosis of MPS-I |

| Diacetone-α-D-glucose | Methyl 1,2,3,4-tetra-O-acetyl-L-idopyranuronate | 4-Methylcoumarin-7-yl-α-L-iduronic acid | Fluorogenic substrate for α-L-iduronidase |

Development of Complex Saponins (B1172615) and Triterpene Glycosides

Saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities, including anticancer properties. scite.ainih.gov The synthesis of novel saponins often involves the glycosylation of a triterpene or steroid aglycone. nih.gov Researchers have described a practical, multigram-scale preparation of benzoyl-protected allyl and benzyl (B1604629) α-D-idopyranosides from 1,2,3,4,6-penta-O-acetyl-α-D-idopyranose. scite.ai These idopyranoside donors were then used in the concise synthesis of lupane-type saponins containing an unusual D-idopyranoside fragment. scite.airesearchgate.net The resulting novel saponins exhibited interesting cytotoxic activities against various human cancer cell lines. researchgate.net The attachment of the idose moiety can significantly influence the biological properties of the resulting saponin. scite.ai

Construction of Triazole-Based Glycoconjugates for Chemical Biology Probes

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has become a powerful tool for the synthesis of complex glycoconjugates. Penta-O-acetyl-α-L-idopyranose can be converted into azido-functionalized idose derivatives, which can then be "clicked" with alkyne-containing molecules to create triazole-based glycoconjugates. These probes are valuable in chemical biology for studying carbohydrate-protein interactions and other biological processes. While direct search results for this specific application with penta-O-acetyl-α-L-idopyranose are limited, the general utility of peracetylated sugars in click chemistry suggests its potential in this area. biosynth.com

Synthesis of Carbohydrate Mimics and Analogs

Preparation of Carbasugars and Pseudo-sugars

Carbasugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. unipi.it This substitution confers resistance to enzymatic hydrolysis, making them ideal candidates for studying and inhibiting carbohydrate-processing enzymes like glycosidases. rsc.org Penta-O-acetyl-α-L-idopyranose and related L-idose derivatives are key starting materials for the stereoselective synthesis of carba-L-idopyranose and its isomers.

One established strategy involves the transformation of suitably protected sugar derivatives into carbocyclic structures. For instance, a synthetic route starting from a D-glucose derivative can yield 5a-carba-α-L-idopyranose pentaacetate. rsc.org This process often involves multi-step sequences, including olefination, oxidation, and cyclization reactions. A Horner-Wadsworth-Emmons (HWE) olefination is a key step in several syntheses of carbapyranoses. rsc.org In one such pathway, a glucose-derived aldehyde undergoes an HWE reaction, and subsequent manipulations including oxidation and cyclization yield an enone. Reduction of this intermediate followed by deprotection and acetylation can produce a mixture of carbasugar pentaacetates, including 5a-carba-α-L-idopyranose pentaacetate (62). rsc.org

Another approach involves the cyclization of nitro sugars. A nitro sugar derived from L-arabinose can be converted into 5a-carba-β-L-idopyranose (20) through a series of reactions including the formation of an intermediate iodo-aldehyde, reaction with a malonate anion, and subsequent cyclization and functional group manipulations. rsc.org These methods highlight how the stereochemistry of the starting carbohydrate, such as an L-idose precursor, dictates the final configuration of the carbasugar.

Pseudo-sugars are another class of mimics where the pyranose ring is replaced by a carbocycle, but they are often derived from non-carbohydrate starting materials or through significant rearrangement of a sugar scaffold. rsc.orgacs.org The synthesis of pseudo-sugars often employs cycloaddition reactions or rearrangements, such as the Ferrier rearrangement, to construct the core carbocyclic ring. rsc.orgresearchgate.net For example, a Diels-Alder reaction between a glucosylated diene and maleic anhydride (B1165640) has been used to construct the carbocyclic ring of a complex monocarba-disaccharide containing a 5a-carba-α-L-idopyranose moiety. researchgate.net

Table 1: Examples of Carbasugar Synthesis Involving L-Idose Scaffolds

| Starting Material/Key Intermediate | Synthetic Strategy | Target Carbasugar | Citation |

| Glucose-derived aldehyde | Horner-Wadsworth-Emmons olefination, Swern oxidation, cyclization, reduction, acetylation | 5a-carba-α-L-idopyranose pentaacetate | rsc.org |

| Nitro sugar derived from L-arabinose | Malonate cyclization, Krapcho decarboxylation, reduction, deprotection | 5a-carba-β-L-idopyranose | rsc.org |

| Glucosylated diene and maleic anhydride | Asymmetric Diels-Alder reaction | 4-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-1,2,3,6-tetra-O-acetyl-5a-carba-α-l-idopyranose | researchgate.net |

| (±)-3-cyclohexene-1-carboxylic acid | Multi-step chemical synthesis | Carba-β-L-idose derivatives | capes.gov.br |

Modified Saccharides for Specific Research Applications

Beyond carbasugars, penta-O-acetyl-α-L-idopyranose is a precursor for a variety of other modified saccharides designed for specific research purposes. These modifications can involve altering the sugar ring size, replacing ring atoms with other heteroatoms (e.g., sulfur to create thiosugars), or introducing functional groups like fluorine or azide (B81097) moieties.

Thiosugars: The replacement of the ring oxygen with a sulfur atom yields a thiosugar. These analogs are often more stable and can act as potent enzyme inhibitors. The synthesis of 5-thio-L-idopyranose has been reported, demonstrating the creation of L-idose-configured carbohydrate mimics with modified ring heteroatoms. chim.it

Fluorinated Saccharides: The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a sugar. Synthetic routes have been developed to produce fluorinated L-idopyranose derivatives. For example, the electrophilic fluorination of a protected L-fucal can lead, after epoxide ring-opening, to a 2-fluoro-L-idopyranose derivative. nih.govscispace.com These compounds are valuable tools for studying enzyme mechanisms and as potential PET imaging agents. acs.org

Seven-Membered Ring Sugars (Septanoses): L-idose precursors can be used to synthesize septanose sugars, which have a seven-membered ring instead of the typical six-membered pyranose ring. These larger, more flexible rings can be used to probe the conformational requirements of protein-carbohydrate binding interactions. researchgate.net For instance, methyl 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanoside has been converted into methyl 2,3-O-isopropylidene-α-L-idoseptanoside and subsequently to methyl α-L-idoseptanoside. researchgate.net

Azido-Sugars: The synthesis of L-idose derivatives can be a key step in accessing other rare sugar configurations. For example, a D-glucose derivative can be converted to an L-idose intermediate through an inversion of stereochemistry at the C5 position. researchgate.net This L-idose derivative can then undergo another inversion at C5 with the introduction of an azide group to produce an azido-D-glucose derivative, a versatile intermediate for creating amino sugars and glycoconjugates via click chemistry. researchgate.net

Table 2: Synthesis of Modified Saccharides from L-Idose Precursors

| Precursor Type | Modification | Resulting Modified Saccharide | Research Application | Citation |

| L-Idose | Ring oxygen replacement with sulfur | 5-Thio-L-idopyranose | Enzyme inhibition studies | chim.it |

| L-Fucal derivative | Electrophilic fluorination and subsequent reactions | 2-Fluoro-L-idopyranose derivative | Enzyme mechanism probes, PET imaging | nih.govscispace.com |

| D-Glucoseptanoside derivative | Isopropylidene group migration and hydrolysis | Methyl α-L-idoseptanoside | Probing protein-carbohydrate interactions | researchgate.net |

| D-Glucose derivative | C5 inversion to L-idose, then C5 inversion with azide | Azido-D-glucose derivative | Synthesis of amino sugars and glycoconjugates | researchgate.net |

Advanced Methodological Developments and Future Research Directions

Exploration of Novel Catalytic Systems for Idopyranose Functionalization

The selective functionalization of idopyranose derivatives is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. The development of novel catalytic systems that can achieve high regioselectivity and stereoselectivity is crucial for the efficient synthesis of complex idose-containing molecules.

Recent research has highlighted the potential of both organometallic and enzymatic catalysts for the selective modification of sugars. While specific examples for Penta-O-acetyl-α-L-idopyranose are limited, general strategies in carbohydrate chemistry can be applied. For instance, organocatalyzed aldol (B89426) additions have been used in the de novo synthesis of D-idose, suggesting that similar approaches could be adapted for L-idose synthesis and subsequent functionalization researchgate.net.

Furthermore, enzyme-catalyzed reactions offer a high degree of specificity. Transketolase, for example, has been utilized in the synthesis of L-idose, demonstrating the potential of enzymatic methods for the construction of the idose scaffold harvard.edu. Future research will likely focus on the discovery and engineering of enzymes that can selectively acylate, alkylate, or otherwise modify specific positions on the L-idopyranose ring, even in its peracetylated form.

A summary of potential catalytic approaches for L-idopyranose functionalization is presented in the table below.

| Catalyst Type | Potential Application in L-Idopyranose Chemistry | Key Advantages |

| Organometallic Catalysts | Regioselective acylation, alkylation, and glycosylation. | Mild reaction conditions, tunable reactivity. |

| Organocatalysts | Asymmetric synthesis of the idose backbone and selective functionalization. | Metal-free, environmentally benign. |

| Biocatalysts (Enzymes) | Highly specific modifications at particular hydroxyl groups. | High chemo-, regio-, and stereoselectivity. |

Development of Highly Stereocontrolled Glycosylation Methodologies

The construction of the glycosidic bond is a cornerstone of carbohydrate chemistry. Achieving high stereocontrol in the glycosylation of L-idopyranose donors is particularly challenging due to the influence of its unique stereochemistry on the reactivity of the anomeric center.

Current strategies for stereoselective glycosylation often rely on the use of participating protecting groups at the C2 position to favor the formation of 1,2-trans glycosides. However, the synthesis of 1,2-cis glycosides, which is often more difficult, requires different approaches. The development of "bimodal" glycosyl donors, which can be selectively converted to either the α- or β-glycoside by changing the reaction conditions, represents a significant advancement whiterose.ac.uk.

Another promising avenue is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the glycosyl donor or acceptor to control the stereochemical outcome of the glycosylation reaction uu.nlwikipedia.orgnih.govnih.govresearchgate.net. By guiding the approach of the reaction partners, chiral auxiliaries can enforce the formation of a specific anomer. While not yet widely applied to L-idopyranose, this methodology holds considerable promise for overcoming the challenges associated with its stereoselective glycosylation.

The table below outlines some advanced glycosylation strategies and their potential for L-idopyranose chemistry.

| Glycosylation Strategy | Principle | Potential for L-Idopyranose |

| Bimodal Glycosyl Donors | A single donor can form either α- or β-glycosides depending on reaction conditions. | Could provide a versatile route to both anomers of L-idopyranosides. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of the glycosylation. | Offers a powerful tool for achieving high stereoselectivity in complex glycosylations. |

| Conformationally Restricted Donors | Locking the donor in a specific conformation can favor the formation of a particular anomer. | Could be particularly effective for the conformationally flexible L-idopyranose ring. nih.gov |

Integration of Advanced Computational and Experimental Approaches in Idopyranose Chemistry

The conformational flexibility of the L-idopyranose ring makes it an excellent candidate for study by computational methods. Integrating these theoretical approaches with experimental work can provide deep insights into the structure, reactivity, and interactions of idopyranose derivatives.

Molecular dynamics (MD) simulations have been used to investigate the puckering of the methyl α- and β-L-idopyranoside rings in explicit water. These simulations revealed that the α-anomer exists predominantly in a 1C4 chair conformation but undergoes frequent exchanges to the 4C1 conformation, while the β-anomer is more rigidly held in the 1C4 conformation nih.gov. This difference in conformational dynamics was attributed to the organization of water molecules around the sugar nih.gov. Such computational insights are invaluable for understanding and predicting the behavior of L-idopyranose derivatives in solution.

Furthermore, Density Functional Theory (DFT) calculations can be employed to model the transition states of glycosylation reactions involving L-idopyranose donors. This can help in elucidating the reaction mechanisms and in designing new donors and catalysts that favor the desired stereochemical outcome. The combination of computational predictions and experimental validation will be a powerful driver of future progress in L-idopyranose chemistry.

Emerging Applications of Idopyranose Derivatives in Materials Science and Chemical Biology

While the applications of L-idopyranose derivatives are still emerging, their unique structural features suggest significant potential in materials science and chemical biology.

In materials science , the incorporation of L-idopyranose units into polymers could lead to new materials with interesting properties. The conformational flexibility of the idose ring might impart unique dynamic and mechanical properties to the resulting polymers. While the synthesis of idose-containing polymers has not been extensively explored, the general principles of polymer synthesis can be applied to monomers derived from L-idose researchgate.netarizona.edumdpi.com. Additionally, L-idopyranose derivatives could be used to functionalize nanoparticles, creating new biocompatible materials for applications in drug delivery and diagnostics mdpi.comnih.govmdpi.comgoogle.comdigitellinc.com.

In chemical biology , L-idopyranose derivatives can serve as scaffolds for the development of new therapeutic agents and biological probes researchgate.netnih.govnih.govmdpi.com. For example, functionalized L-idose derivatives are being investigated as potential pharmacological chaperones for the treatment of mucopolysaccharidosis type II (Hunter syndrome), a lysosomal storage disease uq.edu.au. The development of L-idopyranose-based metabolic probes could also provide new tools for studying carbohydrate metabolism in living systems pitt.eduusda.govnih.govsorbonne-universite.frbiorxiv.org.

The table below summarizes potential future applications of L-idopyranose derivatives.

| Field | Potential Application | Rationale |

| Materials Science | Synthesis of novel polymers and functionalized nanoparticles. | The unique conformational properties of L-idose may lead to materials with novel physical and biological properties. |

| Chemical Biology | Development of therapeutic agents (e.g., enzyme inhibitors, pharmacological chaperones) and metabolic probes. | The L-idose scaffold can be used to design molecules that interact specifically with biological targets. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Penta-O-acetyl-α-L-idopyranose with high stereochemical purity?

- Methodological Answer : Synthesis requires meticulous control of reaction conditions to preserve the α-L-idopyranose configuration. Key steps include:

- Protecting Group Strategy : Sequential acetylation under anhydrous conditions to prevent hydrolysis of the acetyl groups.

- Stereochemical Monitoring : Use polarimetry or chiral HPLC to verify the retention of the α-anomeric configuration .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product from side reactions (e.g., β-anomer formation).

Q. How can NMR spectroscopy be optimized to confirm the acetylation pattern and anomeric configuration of Penta-O-acetyl-α-L-idopyranose?

- Methodological Answer :

- 1H-NMR Analysis : Focus on the anomeric proton (δ 5.0–6.0 ppm); coupling constants (J1,2) distinguish α- (J ≈ 3–4 Hz) vs. β-anomers (J ≈ 7–8 Hz).

- 13C-NMR : Acetyl carbonyl signals (δ 169–171 ppm) confirm acetylation. DEPT-135 spectra verify carbon multiplicity.

- 2D Experiments (HSQC, COSY) : Resolve overlapping signals in crowded spectral regions, critical for confirming regioselective acetylation .

Advanced Research Questions

Q. What methodological challenges arise when analyzing the conformational flexibility of Penta-O-acetyl-α-L-idopyranose in solution versus solid-state?

- Methodological Answer :

- Solid-State Analysis (X-ray Crystallography) : Reveals rigid chair or boat conformations but may not reflect solution dynamics. For example, crystal packing forces can stabilize atypical conformations .

- Solution Studies (NMR/MD Simulations) : Nuclear Overhauser Effect (NOE) correlations and molecular dynamics (MD) simulations identify equilibrium conformers. Challenges include:

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize specific hydrogen-bonding networks.

- Dynamic Averaging : Rapid ring puckering in solution obscures discrete conformational states, requiring variable-temperature NMR or spin-relaxation experiments .

Q. How can conflicting data from X-ray crystallography and computational modeling regarding acetate group orientations be reconciled in structural studies?

- Methodological Answer :

- Validation Protocols :

Error Analysis : Compare computed (DFT-optimized) and experimental (X-ray) torsion angles. Discrepancies >5° suggest force field inaccuracies or crystal lattice effects.

Complementary Techniques : Pair X-ray data with neutron diffraction or IR spectroscopy to validate hydrogen-bonding patterns.

- Case Study : In penta-O-acetyl-β-D-galactopyranose, computational models initially mispredicted acetate orientations due to neglecting crystal environment polarization effects. Revised models incorporating implicit solvent/crystal field corrections improved agreement .

Data Interpretation and Contradiction Analysis

Q. What strategies resolve contradictions between observed and predicted reactivity in glycosylation reactions involving Penta-O-acetyl-α-L-idopyranose?

- Methodological Answer :

- Mechanistic Probes :

- Kinetic Isotope Effects (KIEs) : Differentiate concerted (no KIE) vs. stepwise (significant KIE) mechanisms.

- DFT Calculations : Map transition states to identify steric/electronic barriers (e.g., axial vs. equatorial leaving group departure).

- Example : Discrepancies in glycosylation yields may arise from unexpected hydrogen bonding between the idose C2 acetate and the activating agent, which can be mitigated by switching from DMF to acetonitrile as a solvent .

Methodological Framework Integration

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studying Penta-O-acetyl-α-L-idopyranose derivatives?

- Methodological Answer :

- Feasibility : Prioritize scalable synthetic routes (e.g., microwave-assisted acetylation) over multi-step protocols.

- Novelty : Explore understudied applications, such as its role as a chiral auxiliary in asymmetric catalysis.

- Ethical/Relevance : Focus on environmentally benign deacetylation methods (e.g., enzymatic vs. acid hydrolysis) to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.